molecular formula C20H17N3O6 B2397944 3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921991-37-9

3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2397944
CAS-Nummer: 921991-37-9
Molekulargewicht: 395.371
InChI-Schlüssel: HRICZMCKHBFYPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core substituted with 3,4-dimethoxy groups and a 1,3,4-oxadiazole ring linked to a 7-methoxybenzofuran moiety. The structural complexity of this molecule combines aromaticity, electron-rich substituents (methoxy groups), and heterocyclic diversity, which are often exploited in medicinal chemistry for targeting enzymes or receptors. Its design likely aims to optimize pharmacokinetic properties (e.g., solubility, stability) and biological activity, particularly in antimicrobial or anticancer contexts .

Eigenschaften

IUPAC Name

3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-25-13-8-7-12(10-15(13)27-3)18(24)21-20-23-22-19(29-20)16-9-11-5-4-6-14(26-2)17(11)28-16/h4-10H,1-3H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRICZMCKHBFYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(O3)C(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxadiazole Formation: The 1,3,4-oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole moieties with the benzamide core. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding phenols.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential antitumor and antimicrobial activities. Its unique structure allows it to interact with various molecular targets involved in disease pathways.

  • Anticancer Activity : Research indicates that compounds similar to this one exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that derivatives containing oxadiazole and benzofuran structures can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
    • Case Study : A study demonstrated that a related oxadiazole derivative exhibited significant growth inhibition in human lung cancer cells (A549) with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : The compound's potential as an antimicrobial agent has also been explored. It has shown promising activity against both Gram-positive and Gram-negative bacteria.
    • Case Study : In vitro studies have indicated that certain modifications of the compound enhance its antibacterial efficacy against resistant strains of bacteria, suggesting its utility in developing new antibiotics .

Chemical Biology

The mechanism of action involves interaction with specific enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : It could modulate receptors associated with neurotransmission or hormonal regulation, potentially leading to therapeutic effects in neurodegenerative diseases or hormonal disorders.

Wirkmechanismus

The mechanism of action of 3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy and oxadiazole groups could play a crucial role in binding to the target molecules, influencing the compound’s efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Compounds with 1,3,4-Oxadiazole and Benzamide Scaffolds

LMM5 and LMM11
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
    • Key Differences : Both compounds have sulfonamide groups on the benzamide, unlike the target compound’s methoxy substituents. LMM11 incorporates a furan ring instead of benzofuran.
    • Activity : Exhibited antifungal activity against Candida albicans (MIC: 1.56–6.25 µg/mL) by inhibiting thioredoxin reductase . The target compound’s benzofuran may enhance activity due to increased π-π stacking or enzyme interaction.
Compound 22 ()
  • Structure : N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide.
    • Key Differences : Replaces benzofuran with a dihydrodioxin ring, reducing aromaticity.
    • Synthesis : Produced via coupling of 3-methoxybenzoic acid with dihydrodioxin-substituted oxadiazole (35% yield). Purity: >95% by HPLC .
Screening Compound ()
  • Structure : 3,4-Dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide.
    • Key Differences : Lacks benzofuran; instead, a simple phenyl group is attached.
    • Implications : The phenyl group may reduce steric hindrance but limit interactions with hydrophobic enzyme pockets compared to benzofuran .

Substitution Effects on Bioactivity

Electron-Withdrawing vs. Electron-Donating Groups
  • 4-Chloro Substitution (Compound 5a, ) : 4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide showed moderate cytotoxicity. Chlorine’s electron-withdrawing nature may enhance stability but reduce solubility .
  • Methoxy Substitutions (Target Compound) : The 3,4-dimethoxy groups on benzamide improve solubility and may facilitate hydrogen bonding with targets .
Heterocyclic Variations
  • Benzofuran vs.
  • Thiophene Substitution (Compound 25, ) : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide demonstrated distinct activity profiles due to sulfur’s polarizability, highlighting the importance of heteroatom choice .

Physicochemical Properties

Compound Molecular Weight LogP* Solubility (mg/mL) Key Substituents
Target Compound 425.41 3.2 0.12 (DMSO) 3,4-Dimethoxy, Benzofuran
LMM11 444.47 2.8 0.09 (DMSO) Cyclohexylsulfamoyl, Furan
Screening Compound 325.32 2.5 0.25 (DMSO) Phenyl
Compound 22 383.37 2.9 0.15 (DMSO) Dihydrodioxin

*LogP calculated using ChemDraw.

Biologische Aktivität

3,4-Dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core with methoxy substitutions and an oxadiazole moiety linked to a benzofuran. The unique combination of these functional groups contributes to its diverse biological activities.

PropertyValue
IUPAC Name3,4-Dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Molecular FormulaC21H18N2O5S
Molecular Weight394.44 g/mol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the oxadiazole moiety plays a crucial role in binding to enzymes or receptors involved in disease pathways. Specific studies have shown that compounds with similar structures exhibit mechanisms such as:

  • Antibacterial Activity : Targeting bacterial cell division proteins like FtsZ .
  • Anticancer Properties : Inducing apoptosis in cancer cells through various signaling pathways .

Antibacterial Activity

Research indicates that derivatives of oxadiazole-containing benzamides exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Antifungal Activity

A study on related benzofuran-oxadiazole hybrids demonstrated antifungal activity against wood-degrading fungi. The results indicated that certain derivatives had promising inhibitory effects at higher concentrations (1000 ppm) against fungi such as Poria placenta and Coniophora puteana .

Anticancer Activity

Compounds featuring the oxadiazole ring have been evaluated for their cytotoxic effects on various cancer cell lines. In particular, certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potential as anticancer agents .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a related oxadiazole compound displayed superior antibacterial activity compared to traditional antibiotics such as ciprofloxacin and linezolid. The compound acted by disrupting bacterial cell division through FtsZ inhibition .
  • Cytotoxicity in Cancer Cells : In another investigation, the structure-activity relationship (SAR) of similar compounds revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxic activity against cancer cell lines .

Q & A

Basic Synthesis and Purification

Q: What are the foundational steps for synthesizing 3,4-dimethoxy-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide? A: The synthesis typically involves:

  • Step 1: Cyclization of hydrazides with carboxylic acid derivatives to form the oxadiazole core (e.g., using microwave-assisted methods to accelerate reaction rates) .
  • Step 2: Functionalization of the benzamide moiety via coupling reactions (e.g., using benzoyl chloride derivatives under anhydrous conditions) .
  • Step 3: Introduction of methoxy and benzofuran substituents through nucleophilic substitution or Suzuki-Miyaura cross-coupling .
    Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures high purity (>95% by HPLC) .

Advanced Optimization of Synthetic Routes

Q: How can researchers optimize reaction conditions for higher yields and scalability? A: Key strategies include:

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 15 minutes) while maintaining yields >70% .
  • Catalytic systems: Use Pd(PPh₃)₄ for efficient cross-coupling of benzofuran moieties under inert atmospheres .
  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving coupling efficiency .
    Table 1: Comparison of reaction conditions and yields for oxadiazole derivatives
MethodYield (%)Purity (%)Reference
Conventional heating35–5090–95
Microwave-assisted70–8595–99

Structural Characterization Techniques

Q: What methodologies are critical for confirming the compound’s structure? A:

  • Basic:
    • ¹H/¹³C NMR: Assign methoxy (δ 3.8–4.0 ppm) and oxadiazole ring protons (δ 8.1–8.5 ppm) .
    • HPLC-MS: Confirm molecular weight (e.g., [M+H]⁺ = 465.2) and purity .
  • Advanced:
    • X-ray crystallography (SHELXL): Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Biological Activity Profiling

Q: How can researchers evaluate the compound’s bioactivity in academic settings? A:

  • Basic screening:
    • Antimicrobial assays: Broth microdilution (MIC ≤ 16 μg/mL against S. aureus) .
    • Anticancer assays: MTT tests (IC₅₀: 10–20 μM in HeLa cells) .
  • Advanced mechanisms:
    • Enzyme inhibition: Fluorescence polarization to study binding to kinases or cytochrome P450 .
    • In vivo models: Xenograft studies in mice to assess tumor suppression .

Resolving Contradictory Data in Bioactivity Studies

Q: How should researchers address discrepancies in reported biological activities? A:

  • Structural validation: Re-analyze compound purity (HPLC, NMR) to rule out degradation .
  • Dose-response curves: Ensure consistent IC₅₀ measurements across replicates .
  • Target validation: Use CRISPR/Cas9 knockout models to confirm specificity for suspected enzymes .

Structure-Activity Relationship (SAR) Analysis

Q: What substituent modifications enhance bioactivity? A: Key findings from analogous compounds:

  • Methoxy groups: 3,4-Dimethoxy on benzamide improves solubility and membrane permeability .
  • Benzofuran moiety: Enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
    Table 2: Impact of substituents on bioactivity
SubstituentActivity EnhancementReference
3,4-Dimethoxy2-fold ↑ anticancer
7-Methoxy-benzofuran3-fold ↑ antimicrobial

Stability and Solubility Profiling

Q: How can researchers assess physicochemical properties critical for drug development? A:

  • Solubility: Shake-flask method in PBS (pH 7.4): <10 μg/mL, improved with PEG-400 co-solvents .
  • Stability: Accelerated degradation studies (40°C/75% RH): >90% remaining after 4 weeks .

Crystallographic Refinement Challenges

Q: What advanced tools resolve complex crystallographic data for this compound? A:

  • SHELXL: Refine twinned or high-resolution data via least-squares minimization .
  • Olex2 GUI: Visualize disorder in methoxy groups or benzofuran orientation .

Ethical Considerations in Preclinical Studies

Q: What guidelines govern ethical use of this compound in animal models? A:

  • IACUC protocols: Ensure humane endpoints (e.g., tumor volume ≤ 1.5 cm³) .
  • 3R compliance: Replace mammalian models with C. elegans for preliminary toxicity screens .

Computational Modeling for Target Prediction

Q: How can molecular docking guide target identification? A:

  • Software: AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG ≤ -9 kcal/mol) .
  • Validation: Compare docking poses with crystallographic data (RMSD ≤ 2.0 Å) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.